molecular formula C5H11N3O B576035 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one CAS No. 170500-56-8

1-Amino-4-methyltetrahydropyrimidin-2(1H)-one

Cat. No. B576035
CAS RN: 170500-56-8
M. Wt: 129.163
InChI Key: RADKGIPWHMNUMF-UHFFFAOYSA-N
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Description

1-Amino-4-methyltetrahydropyrimidin-2(1H)-one, also known as AMTHP, is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. The compound is of interest due to its unique chemical structure and potential therapeutic properties. In

Mechanism of Action

The mechanism of action of 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one is not fully understood. However, it has been suggested that this compound may exert its antiproliferative activity by inducing apoptosis, or programmed cell death, in cancer cells. This is supported by studies showing that this compound can activate caspase enzymes, which are involved in the apoptosis pathway. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting topoisomerase II activity. Additionally, this compound has been shown to have antifungal and antibacterial activity. In vivo studies have shown that this compound can inhibit tumor growth in mice, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have a broad spectrum of activity against various cancer cell lines, as well as antifungal and antibacterial activity. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are many future directions for research on 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one. One area of interest is the optimization of its therapeutic potential as an anticancer and antimicrobial agent. This could involve further studies to elucidate its mechanism of action, as well as the development of novel formulations and delivery methods. Additionally, research could be conducted to explore the potential of this compound in other areas of medicine, such as the treatment of inflammatory diseases or autoimmune disorders. Overall, the unique chemical structure and potential therapeutic properties of this compound make it an exciting area of research in medicinal chemistry.

Synthesis Methods

The synthesis method of 1-Amino-4-methyltetrahydropyrimidin-2(1H)-one involves the reaction of 4-methylpyrimidin-2-one with hydroxylamine hydrochloride and sodium acetate in the presence of acetic anhydride. The resulting product is then treated with ammonium hydroxide to yield this compound. This method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

1-Amino-4-methyltetrahydropyrimidin-2(1H)-one has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have antifungal and antibacterial activity. These properties make this compound a promising candidate for the development of novel anticancer and antimicrobial agents.

properties

IUPAC Name

1-amino-4-methyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c1-4-2-3-8(6)5(9)7-4/h4H,2-3,6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADKGIPWHMNUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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